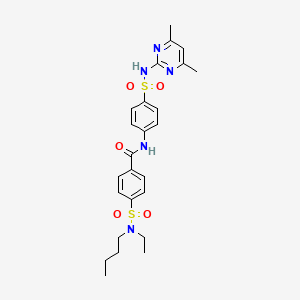

4-(N-butyl-N-ethylsulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of sulfonamide derivatives has been explored in various studies. For instance, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides has been reported, with compounds showing significant potency in in vitro assays, suggesting that the imidazolyl group can be a viable substitute for producing class III electrophysiological activity in benzamide series . Another study reported the synthesis of (E)-4-((4-bromobenzylidene)amino)-N-(pyrimidin-2-yl) benzenesulfonamide through the condensation of 4-bromobenzaldehyde and sulfadiazine, with characterization performed using FTIR and UV-Vis spectra . Additionally, sulfonamide-derived ligands and their transition metal complexes have been synthesized, with the structure of the ligands confirmed by X-ray diffraction, suggesting an octahedral geometry for the complexes .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives has been analyzed using various spectroscopic techniques. In the case of (E)-4-((4-bromobenzylidene)amino)-N-(pyrimidin-2-yl) benzenesulfonamide, computational methods such as DFT and TD-DFT were employed to understand the molecular structure, with the IR spectrum designed using B3LYP/6311++G(d,p) basic set . The structure of sulfonamide-derived ligands was determined by X-ray diffraction, providing insights into the bonding and geometry of these compounds .

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives can be inferred from molecular docking studies and computational analyses. The study involving (E)-4-((4-bromobenzylidene)amino)-N-(pyrimidin-2-yl) benzenesulfonamide utilized molecular docking to predict interactions with biological targets, which is indicative of the compound's potential reactivity in biological systems . The synthesis of various sulfonamide derivatives also implies the potential for diverse chemical reactions, particularly in the formation of metal complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives have been characterized through spectral data and computational studies. For example, the electronic and mass spectrometry data provided insights into the physical properties of sulfonamide-derived metal complexes . The ADME properties of (E)-4-((4-bromobenzylidene)amino)-N-(pyrimidin-2-yl) benzenesulfonamide were considered using online tools, which are crucial for understanding the pharmacokinetic behavior of the compound .

Biological Activity

The biological activity of sulfonamide derivatives has been evaluated in various studies. The N-substituted imidazolylbenzamides and benzene-sulfonamides exhibited promising electrophysiological activity, indicating potential therapeutic applications . The ligands and their metal complexes were screened for antibacterial, antifungal, and cytotoxic activity, showing moderate to significant activity against bacterial strains and good antifungal activity . These findings highlight the potential of sulfonamide derivatives in medicinal chemistry.

科学的研究の応用

Enzyme Inhibition

Aromatic sulfonamide inhibitors, including structures similar to the specified compound, have been shown to exhibit significant inhibitory activity against carbonic anhydrase isoenzymes (hCA I, hCA II, hCA IV, and hCA XII). These enzymes are crucial for various physiological processes, and inhibitors can have therapeutic applications in conditions like glaucoma, epilepsy, and cancer (Supuran, Maresca, Gregáň, & Remko, 2013).

Fluorescence Binding Studies

Compounds with structural similarities have been investigated for their interactions with bovine serum albumin (BSA) using fluorescence and UV-vis spectral studies. These studies are essential for understanding drug-protein interactions, which can influence the pharmacokinetics and pharmacodynamics of therapeutic agents (Meng, Zhu, Zhao, Yu, & Lin, 2012).

Antimicrobial Activity

Research into arylazopyrazole pyrimidone clubbed heterocyclic compounds, which share functional groups with the queried compound, has shown promising antimicrobial activity against various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Synthesis of Novel Compounds

The compound’s structural elements are conducive to the synthesis of novel derivatives with potential anti-tubercular, anti-cancer, and other therapeutic activities. For instance, derivatives synthesized using ultrasound-assisted methods have shown promising anti-tubercular activity, highlighting the utility of such compounds in drug discovery (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).

特性

IUPAC Name |

4-[butyl(ethyl)sulfamoyl]-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N5O5S2/c1-5-7-16-30(6-2)37(34,35)23-12-8-20(9-13-23)24(31)28-21-10-14-22(15-11-21)36(32,33)29-25-26-18(3)17-19(4)27-25/h8-15,17H,5-7,16H2,1-4H3,(H,28,31)(H,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPGETYPIIFRLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N5O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N-butyl-N-ethylsulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[1-[2-Hydroxyethyl(methyl)amino]cyclohexyl]methyl]but-2-ynamide](/img/structure/B2529011.png)

![N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2529013.png)

![ethyl (2Z)-2-[3-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B2529015.png)

![[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanesulfonyl chloride](/img/structure/B2529016.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2529019.png)

![Ethyl 2-{[4-(trifluoromethoxy)phenyl]hydrazono}propanoate](/img/structure/B2529020.png)

![6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2529022.png)

![6-[3,4-dihydro-2(1H)-isoquinolinylmethyl]-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B2529024.png)

![[1-(4,6-Dimethyl-2-pyrimidinyl)-5-(hydroxymethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2529025.png)

![N-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2529028.png)